molecular formula C18H18ClN5O B3479053 5-amino-1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3479053
M. Wt: 355.8 g/mol
InChI Key: LFGOYLCPRNNCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting key enzymes involved in cancer cell growth and proliferation. Additionally, the compound has been shown to bind to specific proteins, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has a range of biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell growth and proliferation. Additionally, the compound has been shown to modulate key signaling pathways involved in cancer cell survival and growth. In non-cancer cells, the compound has been shown to have minimal toxicity and may have potential applications in the development of new drugs.

Advantages and Limitations for Lab Experiments

5-amino-1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-amino-1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further explore the compound's potential applications in cancer therapy and to optimize its anticancer activity. Another direction is to study the compound's interactions with specific proteins and to develop new tools for studying protein-protein interactions. Additionally, the compound's potential applications in materials science and drug development should be further explored.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, the compound has shown promising activity against cancer cells and has been studied as a potential anticancer agent. In biochemistry, the compound has been used as a tool to study protein-protein interactions. In materials science, the compound has been studied for its potential applications in the development of novel materials with unique properties.

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c19-15-8-6-14(7-9-15)12-24-17(20)16(22-23-24)18(25)21-11-10-13-4-2-1-3-5-13/h1-9H,10-12,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGOYLCPRNNCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

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